molecular formula C21H19N3O3 B11020920 N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11020920
M. Wt: 361.4 g/mol
InChI Key: MFUADTZESPQTRI-UHFFFAOYSA-N
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Description

  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide, also known as melatonin , is a fascinating compound.
  • Its chemical name reflects its structure: it combines an indole ring (from melatonin) with a quinoline ring (from the 2-oxo-1,2-dihydroquinoline-4-carboxamide portion).
  • Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various physiological processes.
  • Preparation Methods

    • The synthesis of melatonin involves several steps:

        Step 1: Start with 5-methoxyindole-3-acetamide (compound I).

        Step 2: React compound I with 1,3-dichloropropane and sodium iodide to form N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (compound II).

        Step 3: Compound II is then hydrolyzed using sodium hydroxide to yield melatonin (compound III).

    • Industrial production methods may vary, but these steps outline the core synthesis.
  • Chemical Reactions Analysis

    • Melatonin undergoes various reactions:

        Oxidation: It can be oxidized to form N-acetyl-5-methoxykynuramine.

        Reduction: Reduction of the carbonyl group yields N-acetyl-5-methoxytryptamine.

        Substitution: Halogenation or other substitutions can modify the indole ring.

    • Common reagents include sodium iodide, acetyl chloride, and reducing agents.
  • Scientific Research Applications

    • Melatonin’s applications span multiple fields:

        Medicine: It aids sleep, acts as an antioxidant, and has potential in treating neurodegenerative diseases.

        Biology: Melatonin regulates seasonal fur growth in animals.

        Industry: Its use in pharmaceuticals, food, and cosmetics is gaining attention.

  • Mechanism of Action

    • Melatonin primarily acts through melatonin receptors (MT1 and MT2).
    • It influences circadian rhythms, sleep, and immune responses.
    • Molecular pathways involve cyclic AMP (cAMP) and MAPK signaling.
  • Comparison with Similar Compounds

    • Melatonin’s uniqueness lies in its dual indole-quinoline structure.
    • Similar compounds include serotonin (5-HT), tryptophan, and other indole derivatives.

    Properties

    Molecular Formula

    C21H19N3O3

    Molecular Weight

    361.4 g/mol

    IUPAC Name

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

    InChI

    InChI=1S/C21H19N3O3/c1-27-14-6-7-18-16(10-14)13(12-23-18)8-9-22-21(26)17-11-20(25)24-19-5-3-2-4-15(17)19/h2-7,10-12,23H,8-9H2,1H3,(H,22,26)(H,24,25)

    InChI Key

    MFUADTZESPQTRI-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

    Origin of Product

    United States

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